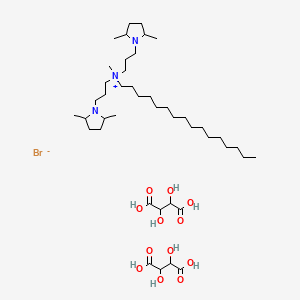
N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate typically involves a multi-step process. The initial step often includes the alkylation of N-methylamine with cetyl bromide to form N-methyl N-cetylamine. This intermediate is then reacted with 3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl bromide under controlled conditions to yield the desired quaternary ammonium salt. The final step involves the addition of tartaric acid to form the ditartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide, chloride, or other halides.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while hydrolysis can lead to the breakdown of the compound into its constituent amines and acids.
Scientific Research Applications
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and other industrial applications.
Mechanism of Action
The mechanism of action of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and cell biology research.
Comparison with Similar Compounds
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyl-1,3-propanediamine: A related compound used in similar applications.
Uniqueness
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is unique due to its specific structure, which provides enhanced surfactant properties and potential for specialized applications in scientific research and industry.
Properties
CAS No. |
26837-71-8 |
|---|---|
Molecular Formula |
C43H84BrN3O12 |
Molecular Weight |
915.0 g/mol |
IUPAC Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;2,3-dihydroxybutanedioic acid;bromide |
InChI |
InChI=1S/C35H72N3.2C4H6O6.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;2*5-1(3(7)8)2(6)4(9)10;/h32-35H,7-31H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H/q+1;;;/p-1 |
InChI Key |
FEQQAVSIMFERKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


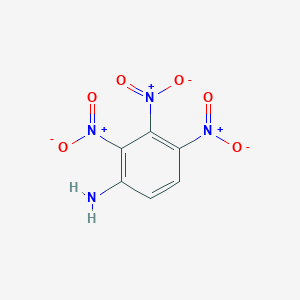
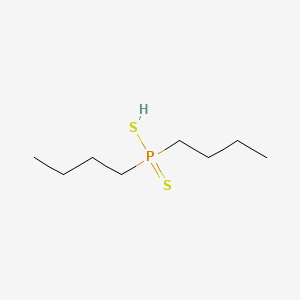

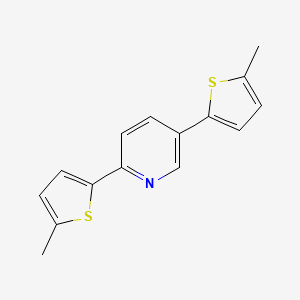

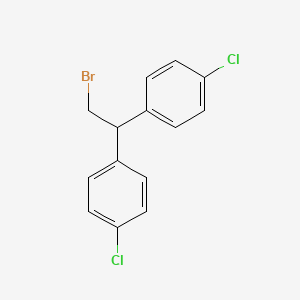
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
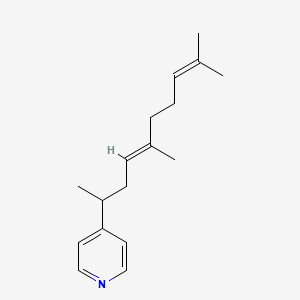
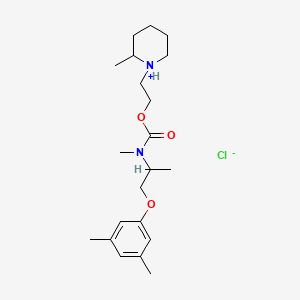
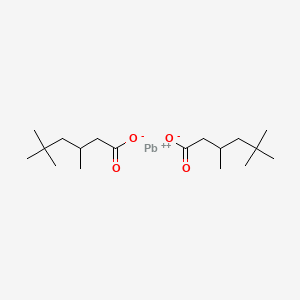
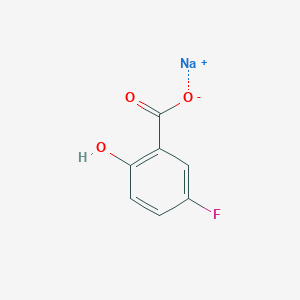
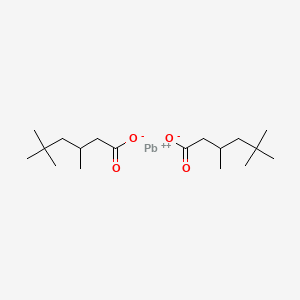
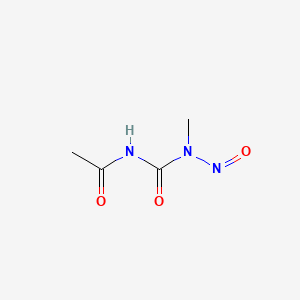
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
